Pseudourea, 2-butyl-2-thio-, dibutylphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudourea, 2-butyl-2-thio-, dibutylphosphate is a chemical compound with the molecular formula C5H13N2S.C8H19O4P and a molecular weight of 343.50 g/mol . This compound is known for its unique structure, which includes a pseudourea moiety and a dibutylphosphate group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Pseudourea, 2-butyl-2-thio-, dibutylphosphate typically involves the reaction of 2-butyl-2-thiourea with dibutylphosphoric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Pseudourea, 2-butyl-2-thio-, dibutylphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Wissenschaftliche Forschungsanwendungen
Pseudourea, 2-butyl-2-thio-, dibutylphosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Pseudourea, 2-butyl-2-thio-, dibutylphosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Pseudourea, 2-butyl-2-thio-, dibutylphosphate can be compared with other similar compounds such as:
Thiourea: Thiourea has a similar structure but lacks the dibutylphosphate group.
N,N’-Dibutylthiourea: This compound is structurally similar but does not contain the dibutylphosphate group.
The uniqueness of this compound lies in its combined pseudourea and dibutylphosphate moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
25408-91-7 |
---|---|
Molekularformel |
C13H31N2O4PS |
Molekulargewicht |
342.44 g/mol |
IUPAC-Name |
butyl carbamimidothioate;dibutyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C5H12N2S/c1-3-5-7-11-13(9,10)12-8-6-4-2;1-2-3-4-8-5(6)7/h3-8H2,1-2H3,(H,9,10);2-4H2,1H3,(H3,6,7) |
InChI-Schlüssel |
SUDLUXBNOZCRIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(O)OCCCC.CCCCSC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.